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Compound of Interest

Compound Name: (2-Ethylphenyl)urea

CAS No.: 114-32-9

Cat. No.: B091937 Get Quote

Executive Summary
(2-Ethylphenyl)urea (CAS: 114-32-9) is a substituted phenylurea derivative characterized by

an ethyl group at the ortho position of the phenyl ring.[1][2] While structurally simple, this

compound serves as a critical pharmacophore in medicinal chemistry and a functional probe in

agrochemical research.[2][3] Its utility stems from the steric bulk and lipophilicity of the ortho-

ethyl substituent, which modulates binding affinity in kinase inhibitors (Type II) and influences

metabolic stability in soluble epoxide hydrolase (sEH) inhibitors.[2] In agricultural science, it

acts as a scaffold for cytokinin mimics and herbicide resistance studies.[2][3]

This guide details the physicochemical profile, synthesis protocols, and specific research

applications of (2-Ethylphenyl)urea, designed for scientists in drug discovery and plant

physiology.[2]

Part 1: Chemical Profile & Stability[1][2]
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Property Data Notes

IUPAC Name 1-(2-Ethylphenyl)urea

CAS Number 114-32-9

Molecular Formula C₉H₁₂N₂O

Molecular Weight 164.21 g/mol

Solubility DMSO, Methanol, Ethanol

Low solubility in water;

requires co-solvent for

biological assays.[1][2][3]

LogP ~1.57

Moderate lipophilicity suitable

for membrane permeability.[1]

[3]

pKa ~13-14 (Urea NH)
Very weak acid; neutral at

physiological pH.[1][2][3]

Stability Hydrolytically stable at pH 4-8

Susceptible to hydrolysis in

strong acid/base at elevated

temperatures.[1][2][3]

Part 2: Synthesis & Manufacturing
For research applications requiring high purity (>98%), the direct condensation of 2-ethylaniline

with potassium cyanate is the preferred laboratory method due to its atom economy and

avoidance of toxic phosgene derivatives.[2]

Protocol: Acid-Catalyzed Condensation
Objective: Synthesis of 1-(2-ethylphenyl)urea on a gram scale.

Reagents:

2-Ethylaniline (1.0 eq)[1][2]

Potassium Cyanate (KCNO) (1.2 eq)[1][2]
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Acetic Acid (glacial) or HCl (10%)[1][2]

Solvent: Water/Ethanol (1:1 v/v)[1][2]

Procedure:

Step 1: Dissolve 2-ethylaniline in the water/ethanol mixture at room temperature.

Step 2: Add Glacial Acetic Acid (1.5 eq) dropwise to protonate the amine.[1][2][3]

Step 3: Prepare a solution of KCNO in minimal water and add it slowly to the reaction

mixture with vigorous stirring.

Step 4: Heat the mixture to 50°C for 2 hours, then stir overnight at room temperature. A

white precipitate should form.[3]

Step 5: Cool in an ice bath for 30 minutes. Filter the precipitate under vacuum.[3]

Step 6: Recrystallize from hot ethanol/water to remove unreacted aniline.[1][3]

Quality Control:

HPLC: Purity check (Target >98%).

1H NMR (DMSO-d6): Confirm ethyl group signals (triplet ~1.1 ppm, quartet ~2.5 ppm) and

urea protons (singlet ~5.8 ppm, singlet ~7.8 ppm).

Visualization: Synthesis Pathway
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Figure 1: Acid-catalyzed synthesis route for (2-Ethylphenyl)urea via nucleophilic addition.[1][2]

[3]

Part 3: Medicinal Chemistry Applications[1][4][5][6]
[7][8]
Privileged Scaffold in Kinase Inhibitors
The (2-ethylphenyl)urea moiety serves as a "hydrophobic tail" in Type II kinase inhibitors.[1][2]

[3] In the design of inhibitors targeting VEGFR or RAF kinases (similar to Sorafenib), the urea

group functions as a hydrogen bond donor/acceptor pair that anchors the molecule to the

conserved Glu/Asp residues in the kinase active site (DFG-motif).[2]

Mechanism: The ortho-ethyl group introduces steric hindrance that forces the phenyl ring to

twist out of coplanarity with the urea linkage.[2] This "twist" is often critical for fitting into the

hydrophobic back-pocket of kinases, improving selectivity over non-substituted analogs.[2][3]

Research Use: Use (2-Ethylphenyl)urea as a fragment in Fragment-Based Drug Discovery

(FBDD) to probe the steric tolerance of the ATP-binding pocket.[1][2]

Antimicrobial & Antifungal Activity
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Research indicates that N-substituted phenylureas possess intrinsic antimicrobial properties.[1]

[2][3][4] (2-Ethylphenyl)urea has been identified as a lead structure for developing antifungal

agents against Candida species.[1][2][3]

Key Insight: The lipophilicity provided by the ethyl group facilitates penetration through the

fungal cell wall, while the urea moiety disrupts metabolic enzymes or cell wall synthesis

pathways.[2][3]

Reference: Studies on N-alkyl urea derivatives have demonstrated that ortho-substitution

enhances activity against Gram-positive bacteria compared to para-substitution, likely due to

metabolic stability against ring oxidation.[1][2][3]

Part 4: Agricultural Applications
Cytokinin Mimicry (Plant Growth Regulation)
(2-Ethylphenyl)urea is structurally related to Forchlorfenuron (CPPU), a potent synthetic

cytokinin.[1][2] Research into Ethylenediurea (EDU) derivatives containing the 2-ethylphenyl

group has shown significant anti-proliferative activity in plant tissue culture and potential as a

crop yield enhancer.[1][2][3]

Application: It is used as a reference standard in assays quantifying cytokinin activity (callus

growth assays).[1][2][3]

Hypothesis: The compound binds to cytokinin receptors (HK receptors), promoting cell

division.[1][2] The absence of chlorine (compared to CPPU) alters its degradation rate in soil,

making it a candidate for "greener" agrochemicals.[2]

Herbicide Resistance Studies (PSII Inhibition)
Phenylureas are classical Photosystem II (PSII) inhibitors (e.g., Diuron).[1][2] They compete

with plastoquinone at the Q_B binding site of the D1 protein.[2][3]

Research Utility: (2-Ethylphenyl)urea is used in SAR (Structure-Activity Relationship)

studies to map the steric limits of the Q_B binding pocket.[1][2] The bulky ortho-ethyl group

typically reduces herbicidal potency compared to 3,4-dichlorophenyl derivatives, making it a

valuable negative control or probe for steric exclusion in resistant weed biotypes.[1][2]
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Part 5: Experimental Protocols
Protocol A: Antimicrobial Susceptibility Assay (MIC
Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of (2-Ethylphenyl)urea
against S. aureus or C. albicans.[1][2][3]

Stock Preparation: Dissolve (2-Ethylphenyl)urea in 100% DMSO to a concentration of 10

mg/mL.

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640

(fungi) in a 96-well plate. Final DMSO concentration must be <1%.[3]

Inoculation: Add standardized inoculum (1-5 x 10⁵ CFU/mL).

Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

Readout: Measure Optical Density (OD₆₀₀) or assess visual turbidity. MIC is the lowest

concentration with no visible growth.[1][3]

Visualization: Mechanism of Action Logic
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Figure 2: Divergent biological pathways and applications of the (2-Ethylphenyl)urea scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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